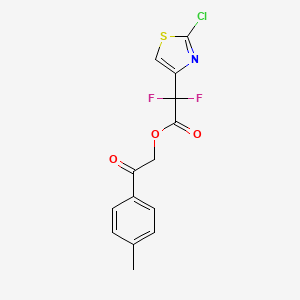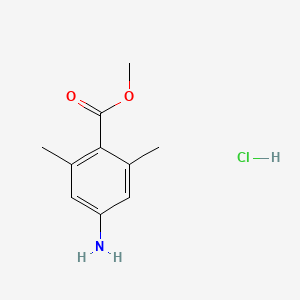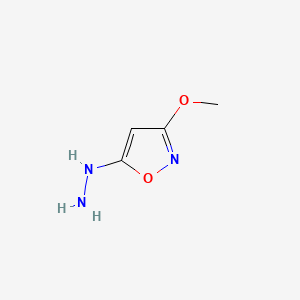![molecular formula C12H19Cl2N3 B13577388 7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a pyridine derivative with a suitable diamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-functionalized spiro compounds.
科学研究应用
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and catalysts.
作用机制
The mechanism of action of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- 7-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride
- 7-(pyrazin-2-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride
Uniqueness
Compared to similar compounds, 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride exhibits unique properties due to the position of the pyridine ring. This positional difference can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable molecule for targeted research and development.
属性
分子式 |
C12H19Cl2N3 |
|---|---|
分子量 |
276.20 g/mol |
IUPAC 名称 |
7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-3-11(9-13-6-1)15-8-5-12(10-15)4-2-7-14-12;;/h1,3,6,9,14H,2,4-5,7-8,10H2;2*1H |
InChI 键 |
UFRFTXJBECHQSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCN(C2)C3=CN=CC=C3)NC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
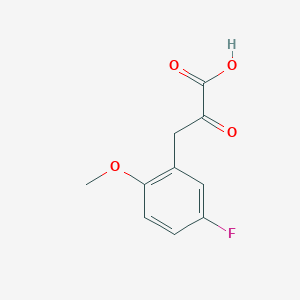
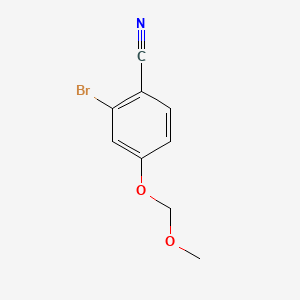
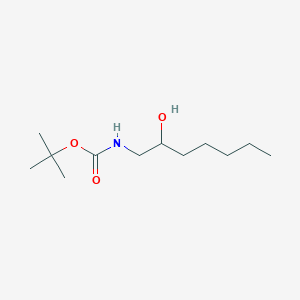

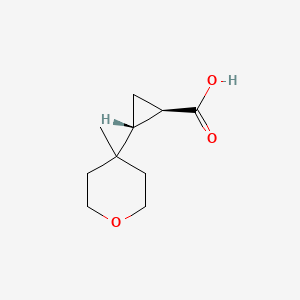
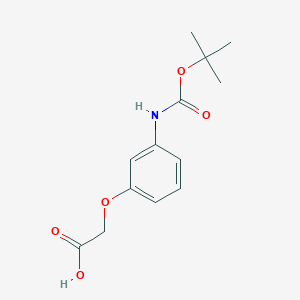
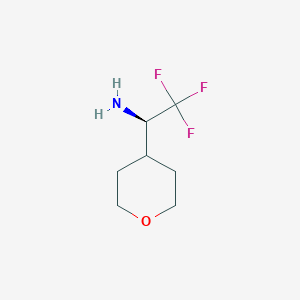

![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)
![2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)
